molecular formula C5H6N2 B018481 4-Methylpyrimidine CAS No. 3438-46-8

4-Methylpyrimidine

Cat. No. B018481
CAS RN: 3438-46-8
M. Wt: 94.11 g/mol
InChI Key: LVILGAOSPDLNRM-UHFFFAOYSA-N
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Description

4-Methylpyrimidine is a heterocyclic compound with the empirical formula C5H6N2 . It has a molecular weight of 94.11 . It is used in the synthesis of crystalline trans-[RuCl(3)(NO)L(2)] complexes and to bridge dinuclear oxovanadium (IV) complexes .


Synthesis Analysis

4-Methylpyrimidine has been used in the synthesis of various complexes. For instance, it was used in the synthesis of crystalline trans-[RuCl(3)(NO)L(2)] complexes and to bridge dinuclear oxovanadium (IV) complexes .


Molecular Structure Analysis

The molecular structure of 4-Methylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular formula is C5H6N2 and the monoisotopic mass is 94.053101 Da .


Chemical Reactions Analysis

4-Methylpyrimidine has been involved in various chemical reactions. For instance, it was used in the synthesis of crystalline trans-[RuCl(3)(NO)L(2)] complexes .


Physical And Chemical Properties Analysis

4-Methylpyrimidine is a liquid with a refractive index of 1.496 (lit.) and a density of 1.031 g/mL at 25 °C (lit.) . It has a boiling point of 141-142 °C (lit.) .

Scientific Research Applications

Antimicrobial Activity

4-Methylpyrimidine derivatives have been studied for their antimicrobial activity . A molecule named 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione] was synthesized and investigated for its pharmaceutical properties . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .

Drug Likeness and ADMET Analysis

The same molecule was also subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation . The ADMET analysis showed that the molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug .

Quantum Chemical Computations

Quantum chemical computations revealed that the molecule was relatively stable and has a high electrophilic nature . The contour maps of HOMO-LUMO and molecular electrostatic potential were analyzed to illustrate the charge density distributions that could be associated with the biological activity .

Natural Bond Orbital (NBO) Analysis

NBO analysis revealed details about the interaction between donor and acceptor within the bond . This kind of analysis is crucial in understanding the stability and reactivity of a molecule.

Suzuki−Miyaura Cross-Coupling

4-Methylpyrimidine derivatives have been used in Suzuki−Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds.

Research Use

4-Methylpyrimidine is often used in research settings . It is available from various chemical suppliers for use in laboratory research .

Safety And Hazards

4-Methylpyrimidine is classified as a flammable liquid and vapor. It may cause skin irritation and serious eye irritation. In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

Pyrimidines, including 4-Methylpyrimidine, have been increasingly important in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs is being explored not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .

properties

IUPAC Name

4-methylpyrimidine
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InChI

InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVILGAOSPDLNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
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DSSTOX Substance ID

DTXSID5063027
Record name Pyrimidine, 4-methyl-
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Molecular Weight

94.11 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Evonik MSDS]
Record name 4-Methylpyrimidine
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Vapor Pressure

4.63 [mmHg]
Record name 4-Methylpyrimidine
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Product Name

4-Methylpyrimidine

CAS RN

3438-46-8
Record name 4-Methylpyrimidine
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Record name Pyrimidine, 4-methyl-
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Record name 4-methylpyrimidine
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Record name 4-METHYLPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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